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Compound of Interest

Compound Name: Butyl 4-nitrobenzoate

CAS No.: 120-48-9

Cat. No.: B092488

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Butyl 4-nitrobenzoate is a key intermediate in the synthesis of various local anesthetics, most

notably Butamben (Butyl 4-aminobenzoate). The synthesis involves a two-step process: the

esterification of 4-nitrobenzoic acid to form Butyl 4-nitrobenzoate, followed by the reduction of

the nitro group to an amine to yield the final active pharmaceutical ingredient. This document

provides detailed application notes and experimental protocols for the synthesis and

characterization of Butamben from Butyl 4-nitrobenzoate.
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Compoun
d

IUPAC
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Butyl 4-

nitrobenzo

ate

Butyl 4-

nitrobenzo

ate

120-48-9 C₁₁H₁₃NO₄ 223.23 35-39
160 @ 8

mmHg

Butamben

Butyl 4-

aminobenz

oate

94-25-7 C₁₁H₁₅NO₂ 193.24 57-59
174 @ 8

mmHg

Table 2: Summary of Synthetic Protocol for Butyl 4-nitrobenzoate

Parameter Value

Reactants 4-Nitrobenzoic acid, n-Butanol, Sulfuric acid

Reaction Time 12 hours

Reaction Temperature 120-128 °C

Yield 99.1%[1]

Purity (HPLC) 99.26%[1]

Table 3: Characterization Data
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Compound
¹H NMR
(CDCl₃, δ ppm)

¹³C NMR
(CDCl₃, δ ppm)

IR (cm⁻¹)
Mass
Spectrum
(m/z)

Butyl 4-

nitrobenzoate

8.28 (d, 2H),

8.15 (d, 2H),

4.35 (t, 2H), 1.75

(m, 2H), 1.48 (m,

2H), 0.98 (t, 3H)

164.8, 150.6,

135.8, 130.8,

123.6, 65.9,

30.6, 19.2, 13.7

2960, 1720,

1525, 1345,

1275, 1100, 720

223 (M+), 168,

150, 120, 56[2]

Butamben

7.80 (d, 2H),

6.65 (d, 2H),

4.22 (t, 2H), 4.05

(br s, 2H), 1.68

(m, 2H), 1.45 (m,

2H), 0.95 (t, 3H)

[3]

166.8, 150.8,

131.6, 120.0,

113.8, 64.2,

30.9, 19.4, 13.8

3420, 3340,

3230, 2960,

1680, 1600,

1280, 1170,

845[2]

193 (M+), 137,

120, 92, 65[4]

Experimental Protocols
Protocol 1: Synthesis of Butyl 4-nitrobenzoate
This protocol is based on the Fischer esterification of 4-nitrobenzoic acid with n-butanol.

Materials:

4-Nitrobenzoic acid (1 mol, 167.12 g)

n-Butanol (1.1 mol, 81.54 g, 100.4 mL)

Concentrated Sulfuric Acid (0.02 mol, 1.96 g, 1.1 mL)

Sodium Carbonate solution (5% w/v)

Deionized Water

Anhydrous Magnesium Sulfate

Equipment:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-4-nitrobenzoate
https://www.benchchem.com/pdf/Application_Notes_Protocols_Catalytic_Hydrogenation_of_Substituted_Nitrobenzoates.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-4-nitrobenzoate
https://webbook.nist.gov/cgi/inchi?ID=C120489&Mask=200
https://www.benchchem.com/product/b092488/docs?utm_src=pdf-body#application-notes-and-protocols-synthesis-of-local-anesthetics-using-butyl-4-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092488?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


250 mL three-necked round-bottom flask

Reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and

magnetic stirrer, add 4-nitrobenzoic acid (1 mol, 167.12 g) and n-butanol (1.1 mol, 81.54 g).

Slowly and with stirring, add concentrated sulfuric acid (1.1 mL).

Heat the mixture to reflux (approximately 120 °C) and maintain for 12 hours. The

temperature may rise to around 128 °C as the reaction proceeds.[1]

After 12 hours, cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of deionized

water, 100 mL of 5% sodium carbonate solution (caution: effervescence), and finally with 100

mL of deionized water.

Separate the organic layer and dry over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the organic phase using a rotary

evaporator to obtain Butyl 4-nitrobenzoate as a pale-yellow oil which may solidify upon

standing.

Purification: The crude product can be purified by vacuum distillation (160 °C at 8 mmHg) or by

recrystallization from a suitable solvent like ethanol/water if necessary.

Protocol 2: Synthesis of Butamben (Butyl 4-
aminobenzoate)
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This protocol describes the reduction of the nitro group of Butyl 4-nitrobenzoate to an amine

using tin(II) chloride. This is a common and effective method for this transformation.

Materials:

Butyl 4-nitrobenzoate (1 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

Ethanol

Concentrated Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH) solution (e.g., 2M)

Ethyl acetate

Deionized Water

Anhydrous Sodium Sulfate

Equipment:

Round-bottom flask

Magnetic stirrer and hotplate

Ice bath

Buchner funnel and flask

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve Butyl 4-nitrobenzoate (1 eq) in ethanol (5-10 mL per gram

of starting material).
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Add tin(II) chloride dihydrate (4-5 eq) to the solution.

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.

After the addition of acid, remove the ice bath and stir the reaction mixture at room

temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Once the reaction is complete (disappearance of the starting material spot on TLC), carefully

neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution

until the pH is basic (pH > 8). A precipitate of tin salts will form.

Filter the mixture through a pad of celite using a Buchner funnel to remove the tin salts.

Wash the filter cake with ethyl acetate.

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over

anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the organic phase under reduced pressure

using a rotary evaporator to yield crude Butamben.

Purification: The crude Butamben can be purified by recrystallization.[5] A common solvent

system for recrystallization is ethanol and water.[6] Dissolve the crude product in a minimal

amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy.

Allow the solution to cool slowly to room temperature and then in an ice bath to induce

crystallization. Collect the purified crystals by vacuum filtration.

Mandatory Visualizations
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Caption: Synthetic pathway for Butamben from 4-Nitrobenzoic acid.
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Caption: Experimental workflow for the synthesis of Butamben.
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Caption: Logical relationship from precursor to application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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